Methyl clofenapate

Vue d'ensemble

Description

Methyl clofenapate, also known as clofenapate methyl ester, is a chemical compound with the molecular formula C₁₇H₁₇ClO₃. It is a peroxisome proliferator, which means it can induce the proliferation of peroxisomes in cells. This compound has been studied for its ability to induce hypolipidemia (lowering of lipid levels in the blood), peroxisome proliferation, and hepatocarcinogenesis (formation of liver cancer) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl clofenapate is synthesized through the esterification of clofenapate acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of clofenapate acid and methanol into a reactor containing the acid catalyst. The reaction mixture is heated and stirred to ensure thorough mixing and complete reaction. The product is then purified through distillation and crystallization to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl clofenapate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Applications De Recherche Scientifique

Methyl clofenapate has several scientific research applications, including:

Chemistry: It is used as a model compound to study peroxisome proliferation and its effects on cellular metabolism.

Biology: Researchers use this compound to investigate the mechanisms of hypolipidemia and its potential therapeutic applications.

Medicine: The compound is studied for its potential role in treating hyperlipidemia and related metabolic disorders.

Industry: this compound is used in the development of new drugs and therapeutic agents targeting lipid metabolism and liver diseases

Mécanisme D'action

Methyl clofenapate exerts its effects by activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα. Activation of these receptors leads to the transcription of genes involved in lipid metabolism, resulting in increased peroxisome proliferation and enhanced fatty acid oxidation. This mechanism is responsible for the compound’s hypolipidemic effects and its ability to induce peroxisome proliferation .

Comparaison Avec Des Composés Similaires

Methyl clofenapate is similar to other peroxisome proliferators, such as clofibrate and fenofibrate. it is more potent in inducing peroxisome proliferation and has a stronger effect on lipid metabolism. Similar compounds include:

Clofibrate: An antihyperlipidemic agent used to lower cholesterol and triglyceride levels.

Fenofibrate: Another lipid-lowering agent with similar mechanisms of action.

Gemfibrozil: A lipid-regulating agent that also activates PPARα but with different pharmacokinetic properties.

Activité Biologique

Methyl clofenapate is a compound that has garnered attention due to its biological activity, particularly as a peroxisome proliferator. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its impact on cellular processes and potential implications for health.

Overview of this compound

This compound is a derivative of clofibrate, designed to exhibit hypolipidemic activity while minimizing toxicity. However, it has been associated with significant adverse effects, including hepatomegaly and carcinogenicity in animal models. The compound primarily acts as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which plays a crucial role in lipid metabolism and cellular proliferation.

This compound induces peroxisome proliferation and enhances the activity of various peroxisomal enzymes. Research indicates that the compound leads to:

- Increased Proliferation of Peroxisomes : In studies involving hamsters, this compound administration resulted in an 8-fold increase in peroxisome volume density and significant proliferation of peroxisomes in liver cells .

- Enhanced Enzymatic Activity : The treatment significantly increased the activities of enzymes such as enoyl-CoA hydratase (up to 13-fold), catalase (1.6 to 3.4-fold), and carnitine acetyltransferase (greater than 2,000-fold) in hepatocytelike cells .

- Impact on Lipid Metabolism : this compound affects lipid homeostasis by altering the expression of apolipoproteins involved in lipoprotein metabolism, thereby influencing triglyceride levels and overall lipid profiles .

Hepatic Effects and Carcinogenicity

A pivotal study examined the hepatotoxicity associated with this compound. In rodent models, chronic exposure led to:

- Hepatocyte Hyperplasia : The compound induced hyperplasia in liver cells, suggesting a strong proliferative response that may predispose to carcinogenesis .

- Carcinogenic Potential : Research indicated that prolonged exposure resulted in hepatic carcinomas in rats, raising concerns about its safety profile for human use .

Toxicological Investigations

In toxicological case studies, this compound has been implicated in adverse health outcomes:

- A case study highlighted the effects of pesticide exposure where similar compounds were involved in neurotoxic responses, emphasizing the need for caution with chemicals like this compound that can induce severe biological reactions .

- Studies have shown that this compound's mechanism can exacerbate conditions like chronic kidney disease by promoting lipotoxicity through dysregulated lipid metabolism .

Comparative Biological Activity Table

| Biological Activity | This compound | Clofibric Acid |

|---|---|---|

| Peroxisome Proliferation | Significant | Moderate |

| Hepatocyte Hyperplasia | Yes | Yes |

| Induction of Hepatic Carcinomas | Yes | No |

| Enzymatic Activity (e.g., Catalase) | Increased | Moderate |

| Lipid Lowering Efficacy | High | Moderate |

Propriétés

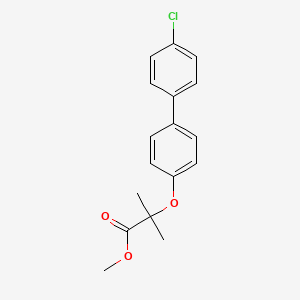

IUPAC Name |

methyl 2-[4-(4-chlorophenyl)phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO3/c1-17(2,16(19)20-3)21-15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJAWWBXVXWHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO3 | |

| Record name | METHYL CLOFENAPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020836 | |

| Record name | Methyl clofenapate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl clofenapate is a white powder. (NTP, 1992) | |

| Record name | METHYL CLOFENAPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

21340-68-1 | |

| Record name | METHYL CLOFENAPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20635 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 2-[(4′-chloro[1,1′-biphenyl]-4-yl)oxy]-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21340-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofenapate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021340681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl clofenapate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL CLOFENAPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54J2WV8PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.